![molecular formula C13H15NO3S B2529956 2-(2-Furyl)-2-[(4-methylphenyl)sulphonyl]ethylamine CAS No. 887345-60-0](/img/structure/B2529956.png)
2-(2-Furyl)-2-[(4-methylphenyl)sulphonyl]ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Furyl)-2-[(4-methylphenyl)sulphonyl]ethylamine, also known as FSAE, is a chemical compound with potential applications in scientific research. It is a member of the sulfonyl-containing compounds family, which have been shown to have diverse biological activities. In
Scientific Research Applications
Synthesis and Chemical Reactions
Creation of Novel Compounds
Researchers have developed methods for synthesizing new chemical entities that incorporate the furyl group, which is structurally similar to the core of "2-(2-Furyl)-2-[(4-methylphenyl)sulphonyl]ethylamine." For instance, the synthesis of 3-(furyl)-3-(diethoxyphosphoryl)acrylates showcased the manipulation of furyl and sulfonyl groups in creating compounds with potential applications in medicinal chemistry and materials science (Pevzner, 2016).
Innovations in Heterocyclic Chemistry
Research into reactions of chloromethyl derivatives of ethyl 3-furyl-3(diethoxyphosphoryl)acrylates with sodium azide and potassium thiocyanate provided insights into the chemistry of furyl-containing compounds, indicating a broad spectrum of reactivity that can be leveraged for synthesizing pharmacologically relevant molecules (Pevzner & Ponyaev, 2017).
Therapeutic Applications and Biological Activity
- Potential Antimicrobial and Enzyme Inhibitory Effects: A study focused on the synthesis and in silico study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives revealed that these compounds exhibit significant enzyme inhibitory activity, particularly against acetyl- and butyrylcholinesterase. This suggests potential therapeutic applications in treating diseases related to enzyme dysfunction. Moreover, these molecules showed activity against both Gram-positive and Gram-negative bacterial strains, indicating their possible use as antimicrobial agents (Hussain et al., 2017).
Material Science and Polymer Chemistry
- Enhancement of Polymer Properties: The manipulation of polymer branching density in phosphine-sulfonate palladium and nickel catalyzed ethylene polymerization demonstrated that incorporating furyl-derived phosphine-sulfonate ligands can significantly affect the catalytic activity and properties of the resulting polymers. This research opens up new avenues for the development of materials with tailored characteristics for specific applications (Yang, Xiong, & Chen, 2017).
properties
IUPAC Name |
2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-10-4-6-11(7-5-10)18(15,16)13(9-14)12-3-2-8-17-12/h2-8,13H,9,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZAXZGLXPRXEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CN)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.